molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3

N-[(E)-decylideneamino]-2,4-dinitroaniline

Cat. No.: B074043
CAS No.: 1527-95-3
M. Wt: 336.39 g/mol
InChI Key: WVTWCMFTBSTXFK-SFQUDFHCSA-N
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Description

N-[(E)-decylideneamino]-2,4-dinitroaniline is a derivative within the broader class of dinitroaniline compounds. These compounds have been extensively studied for their various applications, particularly in the field of agriculture as herbicides and in medical research as potential prodrugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with decanal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-decylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

N-[(E)-decylideneamino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated as a potential prodrug for targeted drug delivery.

    Industry: Utilized in the development of new herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-[(E)-decylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound exerts its effects by binding to and inhibiting the function of certain enzymes or receptors. This interaction disrupts normal cellular processes, leading to the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the nitro groups play a crucial role in the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hexylideneamino]-2,4-dinitroaniline
  • N-[(E)-octylideneamino]-2,4-dinitroaniline
  • N-[(E)-dodecylideneamino]-2,4-dinitroaniline

Uniqueness

N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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